molecular formula C17H13NO7 B11666779 2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione

2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione

Cat. No.: B11666779
M. Wt: 343.29 g/mol
InChI Key: PYPZYMUJOUCXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione typically involves the Knoevenagel condensation reaction. This reaction occurs between aldehydes and Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) in the presence of a base . The reaction conditions often include the use of ionic liquids to accelerate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring structure also plays a crucial role in its activity by facilitating interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione include:

The uniqueness of this compound lies in its combination of the furan ring and the nitrophenyl group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H13NO7

Molecular Weight

343.29 g/mol

IUPAC Name

2,2-dimethyl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C17H13NO7/c1-17(2)24-15(19)13(16(20)25-17)9-12-6-7-14(23-12)10-4-3-5-11(8-10)18(21)22/h3-9H,1-2H3

InChI Key

PYPZYMUJOUCXFT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.